molecular formula C18H15NO2S B3055541 Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate CAS No. 65349-17-9

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate

Cat. No. B3055541
CAS RN: 65349-17-9
M. Wt: 309.4 g/mol
InChI Key: ZVRWAFQIFGTLPG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Anticancer Applications

  • Anticancer Activity : Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate derivatives have shown significant anticancer activity. For instance, a series of substituted N -(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer efficacy against various cancer cell lines, showing moderate to excellent activity (Ravinaik et al., 2021).

Antimicrobial Applications

  • Antimicrobial Activity : Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate and its derivatives have been investigated for their potential as antimicrobial agents. For example, new quinazolines synthesized as potential antimicrobial agents included a reaction process involving Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate (Desai et al., 2007).

Antiplatelet Activity

  • Antiplatelet Activity : The compound has been used as a lead compound in the synthesis of derivatives with antiplatelet activity. One study identified ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate as showing potent inhibitory effects on platelet aggregation (Chen et al., 2008).

Electrochemical and Electrochromic Properties

  • Electrochemical and Electrochromic Properties : Novel donor–acceptor type monomers involving ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate were synthesized and characterized for their electrochemical activity and potential applications in electrochromics (Hu et al., 2013).

Synthesis and Characterization Studies

  • Synthesis Technology Optimization : A study optimized the synthesis technology of a related compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, demonstrating its potential for industrial production (Qiao-yun, 2012).

Future Directions

Given the wide range of biological activities exhibited by thiazole derivatives, there is significant potential for future research in this area . This could include further exploration of the synthesis processes, investigation of the mechanisms of action, and detailed analysis of the physical and chemical properties of these compounds. Additionally, more comprehensive safety and hazard assessments would be beneficial.

properties

IUPAC Name

ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-2-21-18(20)15-11-7-6-10-14(15)16-12-22-17(19-16)13-8-4-3-5-9-13/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRWAFQIFGTLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377370
Record name Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate

CAS RN

65349-17-9
Record name Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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